N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
Description
N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of a cyclopentyl group, a furan ring, and a pyridine sulfonamide moiety
Properties
IUPAC Name |
N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-21(19,15-8-3-9-16-11-15)17(13-5-1-2-6-13)12-14-7-4-10-20-14/h3-4,7-11,13H,1-2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDIVKAIYDFMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of pyridine-3-sulfonyl chloride with N-cyclopentyl-N-(furan-2-ylmethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The cyclopentyl group can provide steric hindrance, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-carboxamide
- N-cyclopentyl-2-[(furan-2-ylmethyl)amino]acetamide
- N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Uniqueness
N-cyclopentyl-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
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